molecular formula C23H21F3N2O3S B11095184 N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B11095184
M. Wt: 462.5 g/mol
InChI Key: YXDINWKNDWKKAA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, sulfonyl groups, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethylphenylamine with an appropriate acylating agent to form an intermediate amide.

    Sulfonylation: The intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Coupling Reaction: The final step involves coupling the sulfonylated intermediate with 3-(trifluoromethyl)aniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new substituents on the aromatic rings.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)anilino]acetamide
  • N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-methyl]acetamide

Uniqueness

N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desired.

Properties

Molecular Formula

C23H21F3N2O3S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H21F3N2O3S/c1-16-11-17(2)13-19(12-16)27-22(29)15-28(32(30,31)21-9-4-3-5-10-21)20-8-6-7-18(14-20)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)

InChI Key

YXDINWKNDWKKAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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